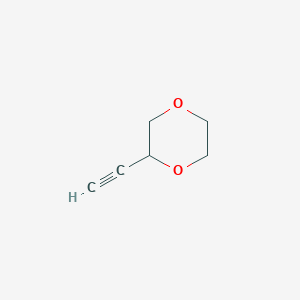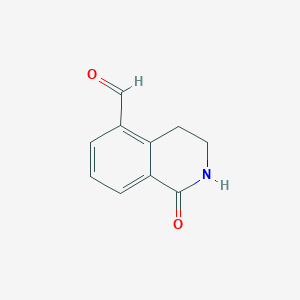![molecular formula C7H6BrF3N2 B6617054 [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine CAS No. 1393543-60-6](/img/structure/B6617054.png)
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine, also known as 6-bromo-4-(trifluoromethyl)pyridine-2-ylmethanamine, is an organic compound with the chemical formula C7H6BrF3N. It is a colorless solid that has been used in a variety of applications, including organic synthesis, biological research, and medicinal chemistry. In particular, it has been used for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, it has been studied for its potential applications in drug discovery and development. The aim of
Applications De Recherche Scientifique
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine has a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, it has been studied for its potential applications in drug discovery and development. It has also been used in the synthesis of a number of biologically active molecules, such as inhibitors of protein-protein interactions, and inhibitors of enzymes involved in metabolic pathways.
Mécanisme D'action
The exact mechanism of action of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which can then lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(trifluoromethyl)pyridine-2-ylmethanamine are still being studied. However, it has been shown to have a variety of effects, including inhibition of protein-protein interactions, inhibition of enzymes involved in metabolic pathways, and modulation of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine in laboratory experiments has several advantages. It is relatively inexpensive and easily accessible, and it can be used in a variety of applications. Additionally, it has been shown to be effective in a variety of biological systems. However, there are also some limitations to its use in lab experiments. It can be toxic and can cause irritation to the skin and eyes, and it can also be unstable in certain conditions.
Orientations Futures
The potential future directions of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine are numerous. It can be further studied for its potential applications in drug discovery and development, as well as its potential use in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, it can be further studied for its potential biochemical and physiological effects, as well as its potential toxicity. Finally, it can be studied for its potential use in the development of new synthetic methods and in the development of new materials.
Méthodes De Synthèse
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine can be synthesized through a number of methods. The most common method is the reaction of pyridine with bromotrifluoromethane in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in good yields. Other methods, such as the reaction of pyridine with bromine in the presence of a base, have also been used to synthesize this compound(trifluoromethyl)pyridine-2-ylmethanamine.
Propriétés
IUPAC Name |
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOIOSIZTQUNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CN)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

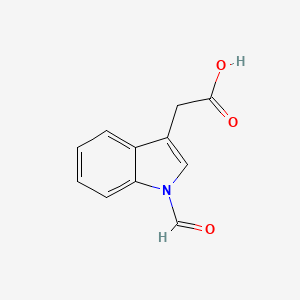


![1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B6617002.png)
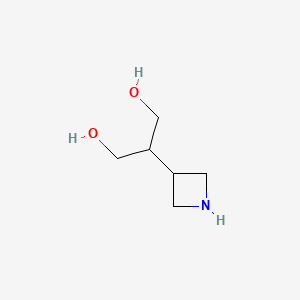
![4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride](/img/structure/B6617017.png)
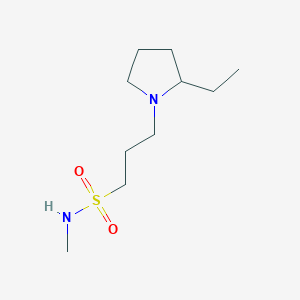
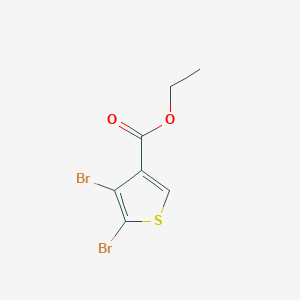

![tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate](/img/structure/B6617027.png)
![ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B6617042.png)
